(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester typically involves the esterification of 2-Chloro-5-methylcarbanilic acid with 1-ethyl-3-pyrrolidinyl alcohol. The reaction conditions often require the presence of a catalyst, such as a mineral acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Scientific Research Applications
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester is used in various scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester include other esters of carbanilic acids and pyrrolidinyl alcohols. These compounds share similar chemical properties and reactivity but may differ in their specific substituents and molecular structures. The uniqueness of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester lies in its specific combination of a chloro-substituted carbanilic acid and an ethyl-substituted pyrrolidinyl ester, which may confer distinct reactivity and applications .
Properties
CAS No. |
63716-29-0 |
---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
InChI Key |
GUUQRTQBGHEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.